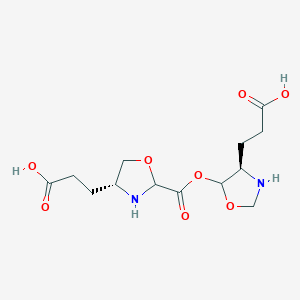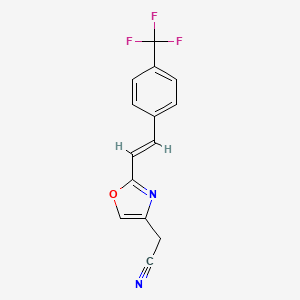
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group and the styryl moiety in the structure of this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate oxazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by the addition of acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole
- 2-(4-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
- 2-(4-(Trifluoromethyl)phenyl)oxazole
Uniqueness
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the styryl moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H9F3N2O |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]acetonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)11-4-1-10(2-5-11)3-6-13-19-12(7-8-18)9-20-13/h1-6,9H,7H2/b6-3+ |
InChI-Schlüssel |
VWMZKHQTPFARIM-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CC#N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


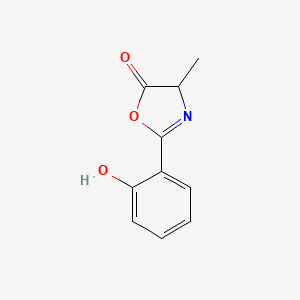


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
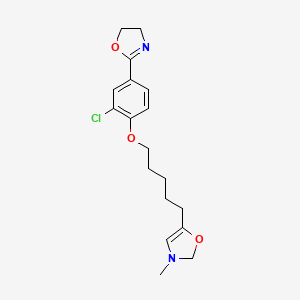
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
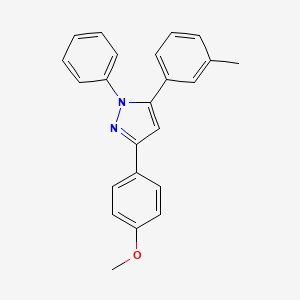
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
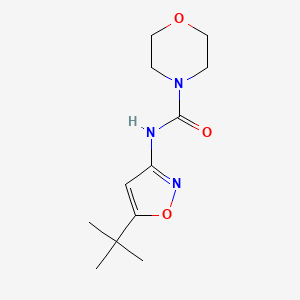
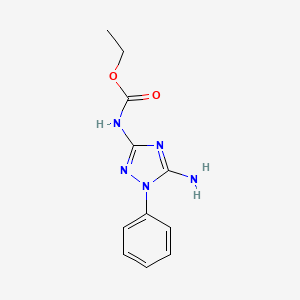
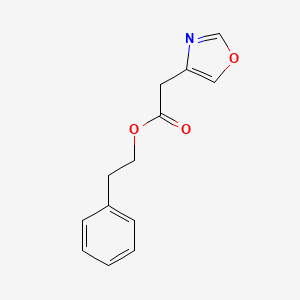
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
